1-(3-Chloro-4-propoxyphenyl)-ethylamine
Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
- Chiral Auxiliary and Resolution : Certain ethylamine derivatives have been utilized as chiral auxiliaries for diastereoselective alkylation, demonstrating their role in asymmetric synthesis. For instance, 1-(2,5-dimethoxyphenyl)ethylamine has been effective in diastereoselective alkylation of aldimines with alkylmetals, highlighting the potential of related compounds in stereochemical control and synthesis of enantiomerically pure substances (Takehiro Kohara, Y. Hashimoto, K. Saigo, 1999).
Pharmacological Applications
- Receptor Ligands : Ethylamine derivatives have been synthesized as ligands for dopamine receptors, indicating their relevance in neuroscience and potential therapeutic applications. The study on 2-(4-chloro-3-hydroxyphenyl)ethylamine and its derivatives as dopamine receptor ligands showcases the interest in these compounds for understanding and influencing dopaminergic systems (F. Claudi et al., 1992).
Materials Science Applications
- Polydopamine Particles : Research into polydopamine, a related phenylethylamine derivative, has shown promise in biomedical applications due to its non-toxic, blood-compatible, antioxidant properties, and potential as a drug delivery material. This highlights the versatility of ethylamine derivatives in creating functional materials for medical applications (N. Sahiner et al., 2018).
Properties
IUPAC Name |
1-(3-chloro-4-propoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8H,3,6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAMQBNHXPXXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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